molecular formula C17H13NO2 B14334496 3-Benzoyl-2-methylquinolin-4(1H)-one CAS No. 109093-22-3

3-Benzoyl-2-methylquinolin-4(1H)-one

Cat. No.: B14334496
CAS No.: 109093-22-3
M. Wt: 263.29 g/mol
InChI Key: VJCFPJQNKDAMLD-UHFFFAOYSA-N
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Description

3-Benzoyl-2-methylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a benzoyl group at the 3-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-2-methylquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and benzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification techniques are employed to meet the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-methylquinolin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The benzoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

3-Benzoyl-2-methylquinolin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylquinoline: Similar structure but lacks the methyl group at the 2-position.

    3-Benzoylquinoline: Similar structure but lacks the methyl group at the 2-position.

    2-Methylquinoline: Lacks the benzoyl group at the 3-position.

Uniqueness

3-Benzoyl-2-methylquinolin-4(1H)-one is unique due to the presence of both the benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

109093-22-3

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-benzoyl-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C17H13NO2/c1-11-15(16(19)12-7-3-2-4-8-12)17(20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,18,20)

InChI Key

VJCFPJQNKDAMLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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